molecular formula C24H17FN2O3S B2363083 1-(4-fluorobenzyl)-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902496-46-2

1-(4-fluorobenzyl)-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2363083
CAS No.: 902496-46-2
M. Wt: 432.47
InChI Key: VYWLSYWYCQGTTA-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17FN2O3S and its molecular weight is 432.47. The purity is usually 95%.
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Scientific Research Applications

Optoelectronic Materials Development

Research on quinazolines and pyrimidine derivatives has shown their significant potential in the development of optoelectronic materials. The incorporation of pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These materials are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Specifically, electroluminescent properties of aryl(hetaryl)substituted quinazolines with π-extended conjugated systems have been highlighted for their importance in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Furthermore, pyrimidine derivatives bearing phenylacridine or phenylphenoxazine fragments have been capable of functioning as thermally activated delayed fluorescence emitters, showcasing their relevance in advanced optoelectronic applications (Lipunova et al., 2018).

Cancer Treatment Advancements

The synthesis and application of fluorinated pyrimidines have contributed significantly to cancer treatment. Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), are pivotal in treating over 2 million cancer patients annually. Research has focused on 5-FU synthesis, including incorporating radioactive and stable isotopes to study 5-FU metabolism and biodistribution. These studies have led to new insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics, providing a deeper understanding of their mechanisms of action against cancer. This research supports the development of polymeric fluorinated pyrimidines, potentially enabling more precise cancer treatment in the era of personalized medicine (Gmeiner, 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-fluorobenzyl)-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-fluorobenzaldehyde with 4-methoxyphenylacetic acid to form the corresponding Schiff base. The Schiff base is then reacted with 2-aminothiophene-3-carboxylic acid to form the desired product.", "Starting Materials": [ "4-fluorobenzaldehyde", "4-methoxyphenylacetic acid", "2-aminothiophene-3-carboxylic acid", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 4-methoxyphenylacetic acid in the presence of acetic anhydride and sodium acetate to form the corresponding Schiff base.", "Step 2: Purification of the Schiff base by recrystallization from ethanol.", "Step 3: Reaction of the Schiff base with 2-aminothiophene-3-carboxylic acid in the presence of hydrochloric acid and ethanol to form the desired product.", "Step 4: Purification of the product by recrystallization from diethyl ether and water." ] }

CAS No.

902496-46-2

Molecular Formula

C24H17FN2O3S

Molecular Weight

432.47

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H17FN2O3S/c1-30-18-12-10-17(11-13-18)27-23(28)22-21(19-4-2-3-5-20(19)31-22)26(24(27)29)14-15-6-8-16(25)9-7-15/h2-13H,14H2,1H3

InChI Key

VYWLSYWYCQGTTA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

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